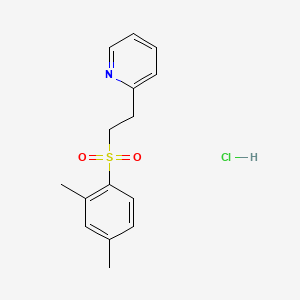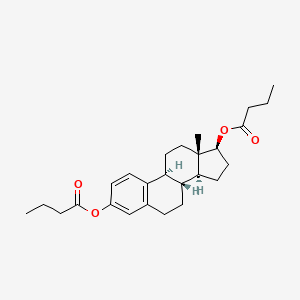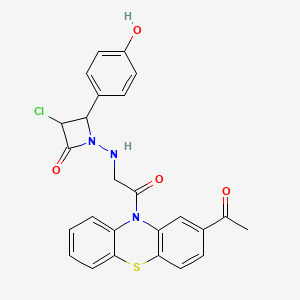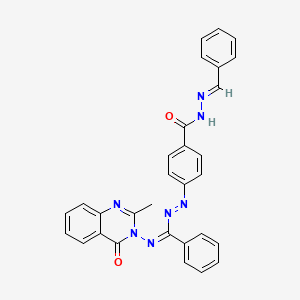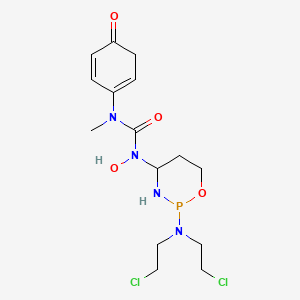
Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N'-methyl-N'-phenyl-, P-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-methyl-N’-phenyl-, P-oxide is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a urea moiety, a bis(2-chloroethyl)amino group, and an oxazaphosphorin ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-methyl-N’-phenyl-, P-oxide involves multiple steps. The initial step typically includes the formation of the oxazaphosphorin ring, followed by the introduction of the bis(2-chloroethyl)amino group. The final steps involve the addition of the urea moiety and the P-oxide group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. The process involves continuous monitoring and adjustment of reaction parameters such as temperature, pressure, and pH. Advanced purification techniques, including crystallization and chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-methyl-N’-phenyl-, P-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxides, while reduction reactions can produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it useful in studying cellular processes and pathways.
Medicine
In medicine, Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-methyl-N’-phenyl-, P-oxide is investigated for its potential therapeutic applications. Its unique chemical properties make it a candidate for drug development, particularly in the treatment of certain cancers.
Industry
In industrial applications, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The bis(2-chloroethyl)amino group is known to form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of key cellular processes. The oxazaphosphorin ring and P-oxide group contribute to the compound’s overall reactivity and stability, enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-(4-bromophenyl)-N-hydroxy-, P-oxide
- Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N,N-dimethyl-N-hydroxy-, P-oxide
Uniqueness
Compared to similar compounds, Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-methyl-N’-phenyl-, P-oxide stands out due to its unique combination of functional groups. This combination imparts distinct chemical and biological properties, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
97139-47-4 |
|---|---|
Molecular Formula |
C15H23Cl2N4O4P |
Molecular Weight |
425.2 g/mol |
IUPAC Name |
1-[2-[bis(2-chloroethyl)amino]-1,3,2-oxazaphosphinan-4-yl]-1-hydroxy-3-methyl-3-(4-oxocyclohexa-1,5-dien-1-yl)urea |
InChI |
InChI=1S/C15H23Cl2N4O4P/c1-19(12-2-4-13(22)5-3-12)15(23)21(24)14-6-11-25-26(18-14)20(9-7-16)10-8-17/h2-4,14,18,24H,5-11H2,1H3 |
InChI Key |
YNLBDLYUYAPYOS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CCC(=O)C=C1)C(=O)N(C2CCOP(N2)N(CCCl)CCCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



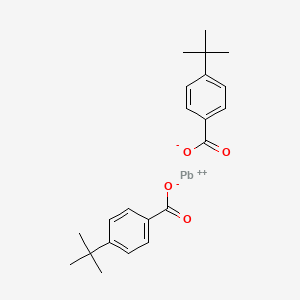
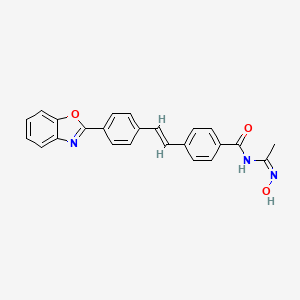
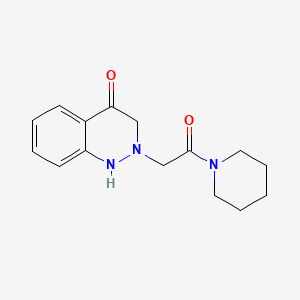

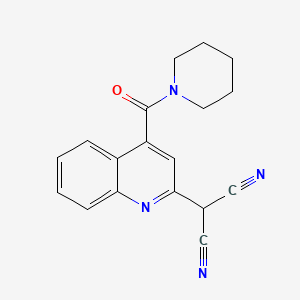
![2-Benzofuran-1,3-dione;[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl] tetradecanoate](/img/structure/B12708681.png)
![5-[3-(2,5-Dimethoxyphenyl)propyl]-2-methylaniline](/img/structure/B12708685.png)
